molecular formula C13H11ClO B6370225 3-(4-Chloro-2-methylphenyl)phenol, 95% CAS No. 1261958-00-2

3-(4-Chloro-2-methylphenyl)phenol, 95%

Cat. No. B6370225
CAS RN: 1261958-00-2
M. Wt: 218.68 g/mol
InChI Key: MCFVKHMJSKJYLT-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)phenol (95%) is an organic compound that is widely used in the scientific research community for a variety of purposes. It is a white solid with a molecular weight of 199.56 g/mol and a melting point of 72-74 °C. It is soluble in methanol, ethanol, and water. It has a variety of applications in the laboratory, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a probe for bioassays.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)phenol (95%) has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a probe for bioassays. It is also used in the synthesis of a variety of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polyurethanes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It is also believed to act as an inhibitor of other enzymes, such as tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-2-methylphenyl)phenol (95%) are not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It is also believed to act as an inhibitor of other enzymes, such as tyrosinase, which is involved in the synthesis of melanin. In addition, it is believed to have an effect on the nervous system, as it has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chloro-2-methylphenyl)phenol (95%) in laboratory experiments include its low cost, its availability, and its low toxicity. Its low cost makes it an ideal reagent for organic synthesis and other laboratory experiments. Its low toxicity makes it safe to use in laboratory experiments, as it is not known to be a carcinogen or to have any other adverse effects on human health. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its instability in the presence of light and oxygen.

Future Directions

The potential future directions for 3-(4-Chloro-2-methylphenyl)phenol (95%) include further research into its biochemical and physiological effects, its potential applications in pharmaceuticals and agrochemicals, and its potential use as a catalyst in the synthesis of polymers. Additionally, further research into its mechanism of action and its potential use as a reagent in organic synthesis could lead to a better understanding of its potential applications in the laboratory. Finally, further research into its potential use as a probe for bioassays could lead to better understanding of its potential applications in the field of biotechnology.

Synthesis Methods

3-(4-Chloro-2-methylphenyl)phenol (95%) can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. In this method, 4-chloro-2-methylphenol is reacted with ethyl alcohol in the presence of a base, such as potassium hydroxide or sodium hydroxide, to form 3-(4-chloro-2-methylphenyl)phenol (95%). This reaction is carried out at a temperature of 80-90 °C and a pressure of 1-2 atm.

properties

IUPAC Name

3-(4-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-7-11(14)5-6-13(9)10-3-2-4-12(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFVKHMJSKJYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683514
Record name 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261958-00-2
Record name 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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